Acetiamine
Description
Acetiamine (CAS Registry Number: 299-89-8), also known as O,S-diacetylthiamine or diacethiamine, is a lipid-soluble thiamine (vitamin B1) derivative. Its chemical structure includes a modified thiamine backbone with acetyl groups at the hydroxyl and sulfhydryl positions, enhancing its membrane permeability compared to water-soluble thiamine salts . However, its clinical use has declined due to the availability of more effective alternatives .
This compound functions as a thiamine prodrug, undergoing metabolic conversion to release free thiamine and non-toxic acetate byproducts .
Properties
CAS No. |
299-89-8 |
|---|---|
Molecular Formula |
C16H22N4O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(E)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate |
InChI |
InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)/b15-10+ |
InChI Key |
ISIPQAHMLLFSFR-XNTDXEJSSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C)/SC(=O)C)/C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Synonyms |
diacetylthiamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetiamine can be synthesized in the laboratory through several methods:
Dehydration of Ammonium Acetate: Heating ammonium acetate results in the formation of this compound and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: This compound can be obtained via ammonolysis of acetylacetone under reductive amination conditions.
Hydration of Acetonitrile: Acetonitrile, a byproduct of acrylonitrile production, can be hydrated to produce this compound[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
Industrial Production Methods
In industrial settings, this compound is commonly produced by the dehydration of ammonium acetate or the hydration of acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Acetiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetic acid and nitrogen gas.
Reduction: Reduction of this compound can yield ethylamine.
Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted acetamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Acetic acid and nitrogen gas.
Reduction: Ethylamine.
Substitution: N-substituted acetamides.
Scientific Research Applications
Acetiamine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and plasticizer in various chemical processes.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetiamine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other compounds. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiamine analogues are categorized into two groups: (1) prodrugs that release thiamine and inert byproducts, and (2) bioactive analogues that compete with thiamine or its phosphorylated forms. Below is a detailed comparison of acetiamine with key analogues:
Table 1: Structural and Functional Comparison of this compound and Selected Thiamine Analogues
Key Findings from Comparative Studies
Metabolic Byproducts and Toxicity
- This compound releases acetate , a benign metabolite, which distinguishes it from fursultiamine and allithiamine. These analogues generate thiol byproducts (e.g., allyl thiols) that oxidize to H₂O₂, causing cellular damage and limiting their safety .
- Bisbentiamine and this compound share low toxicity due to inert byproducts (benzoate and acetate, respectively) .
Bioavailability and Clinical Use Fursultiamine and allithiamine exhibit superior oral bioavailability compared to thiamine hydrochloride, making them preferred for treating deficiencies .
Historical vs. Current Applications this compound was used in combination therapies for pain (e.g., Algo-nevriton) but is now obsolete . Bisbentiamine and fursultiamine remain relevant in nutritional supplements and deficiency treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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